molecular formula C11H10O B14212240 [(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene CAS No. 825628-12-4

[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene

Cat. No.: B14212240
CAS No.: 825628-12-4
M. Wt: 158.20 g/mol
InChI Key: AOHZDVNDOWWKNR-NSHDSACASA-N
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Description

[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene is an organic compound characterized by the presence of a benzene ring substituted with an ethenyloxy group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene typically involves the reaction of phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and an aprotic polar solvent like acetone . This method yields the desired compound in good yields (53-85%) depending on the substituents on the phenol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving propargyl bromide and phenol derivatives can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Substituted benzene derivatives.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene is not well-documented. its reactivity can be attributed to the presence of the ethenyloxy and alkyne groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

825628-12-4

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

[(1S)-1-ethenoxyprop-2-ynyl]benzene

InChI

InChI=1S/C11H10O/c1-3-11(12-4-2)10-8-6-5-7-9-10/h1,4-9,11H,2H2/t11-/m0/s1

InChI Key

AOHZDVNDOWWKNR-NSHDSACASA-N

Isomeric SMILES

C=CO[C@@H](C#C)C1=CC=CC=C1

Canonical SMILES

C=COC(C#C)C1=CC=CC=C1

Origin of Product

United States

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